6-Chloro-1,7-naphthyridin-2(1H)-one
Overview
Description
6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 6th position and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloronicotinic acid with ammonia or amines, followed by cyclization to form the naphthyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The keto group can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with other reactive species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,7-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-1,7-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine.
6-Methyl-1,7-naphthyridin-2(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-1,7-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 180.59 g/mol
- Structure : The compound features a naphthyridine ring system with a chlorine substituent at the 6th position and a keto group at the 2nd position, which contributes to its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It may inhibit bacterial growth by targeting specific enzymes or disrupting cell membranes. For example, studies have shown its efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism appears to involve the inhibition of key cellular pathways that regulate cell survival and proliferation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as kinases and phosphatases.
- Cell Signaling Modulation : It may influence pathways associated with cell cycle regulation and apoptosis .
Study on Anticancer Effects
A study published in MDPI explored the synthesis and biological evaluation of derivatives of naphthyridinones, including this compound. The findings highlighted its potential as an Hsp90 inhibitor, which is crucial for cancer cell survival. The compound demonstrated low micromolar activity against breast cancer cell lines, indicating promising therapeutic potential .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. Results showed significant inhibition zones in disc diffusion assays, reinforcing its potential as a lead compound for antibiotic development .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one | Hydroxyl group at the 4th position | Exhibits different reactivity due to the additional hydroxyl group |
4-Hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one | Lacks chlorine atom | May have different biological activity due to structural changes |
6-Bromo-1,7-naphthyridin-2(1H)-one | Contains bromine instead of chlorine | Potentially different reactivity and biological properties due to halogen substitution |
1,7-Naphthyridin-2(1H)-one | Lacks halogen substituents | Serves as a simpler analog without substituents affecting reactivity |
This table illustrates how structural variations can impact the biological activities of naphthyridine derivatives and highlights the unique profile of this compound.
Properties
IUPAC Name |
6-chloro-1H-1,7-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPILJTHVRVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575352 | |
Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93493-68-6 | |
Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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